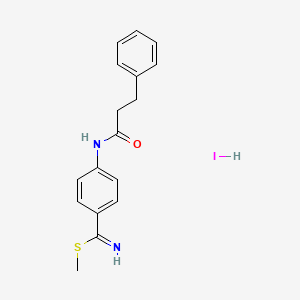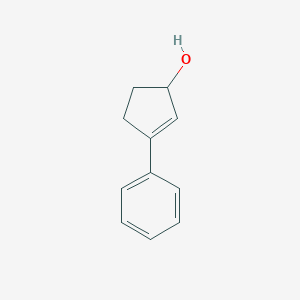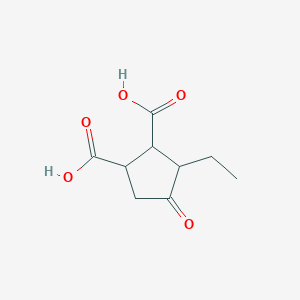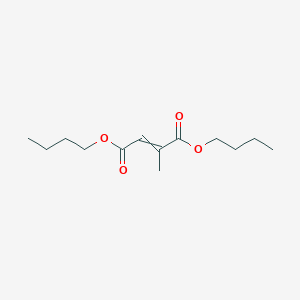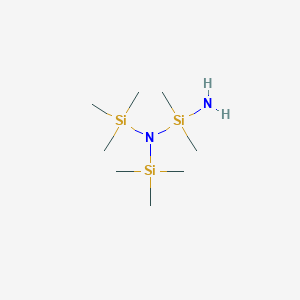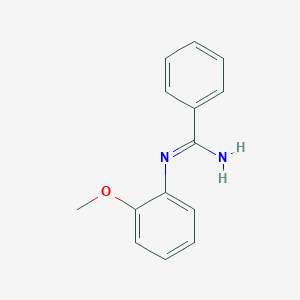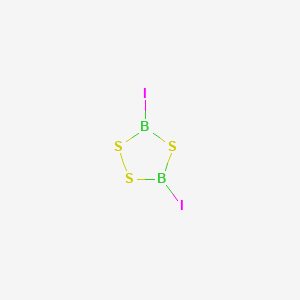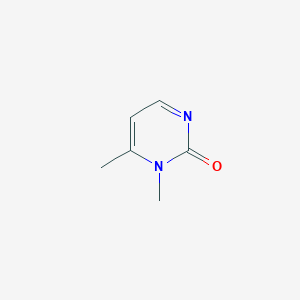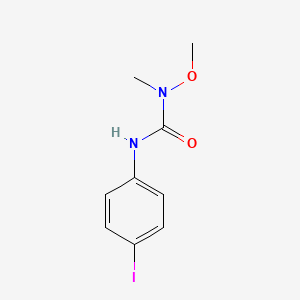
N'-(4-Iodophenyl)-N-methoxy-N-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-Iodophenyl)-N-methoxy-N-methylurea is an organic compound belonging to the class of phenylureas It is characterized by the presence of an iodophenyl group, a methoxy group, and a methylurea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Iodophenyl)-N-methoxy-N-methylurea typically involves the reaction of 4-iodoaniline with methyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Iodoaniline+Methyl Isocyanate→N’-(4-Iodophenyl)-N-methoxy-N-methylurea
Industrial Production Methods
Industrial production of N’-(4-Iodophenyl)-N-methoxy-N-methylurea involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the compound in high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N’-(4-Iodophenyl)-N-methoxy-N-methylurea undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodophenyl group can be substituted with other functional groups using reagents such as phenylboronic acid in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution: Phenylboronic acid, palladium catalyst, and suitable solvents.
Oxidation: Oxidizing agents such as lead dioxide.
Reduction: Reducing agents such as sodium borohydride.
Major Products Formed
Substitution: Formation of biphenyl derivatives.
Oxidation: Formation of oxidized phenylurea derivatives.
Reduction: Formation of reduced phenylurea derivatives.
Aplicaciones Científicas De Investigación
N’-(4-Iodophenyl)-N-methoxy-N-methylurea has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of N’-(4-Iodophenyl)-N-methoxy-N-methylurea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-cyclohexyl-N’-(4-iodophenyl)urea
- N-(4-iodophenyl)-β-alanine derivatives
- N-4-iodophenyl-N′-2-chloroethylurea
Uniqueness
N’-(4-Iodophenyl)-N-methoxy-N-methylurea is unique due to the presence of both methoxy and methylurea groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
13347-23-4 |
|---|---|
Fórmula molecular |
C9H11IN2O2 |
Peso molecular |
306.10 g/mol |
Nombre IUPAC |
3-(4-iodophenyl)-1-methoxy-1-methylurea |
InChI |
InChI=1S/C9H11IN2O2/c1-12(14-2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13) |
Clave InChI |
AMRYXLSMDJYEMP-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)NC1=CC=C(C=C1)I)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


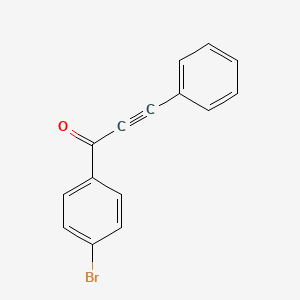
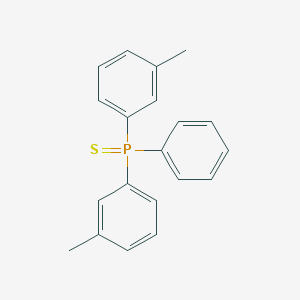
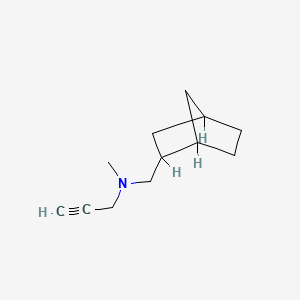
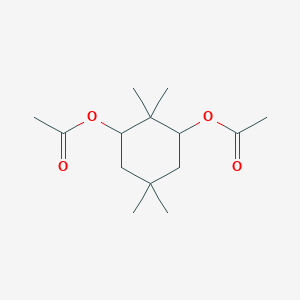
![[(2-Chlorocyclohexyl)sulfanyl]benzene](/img/structure/B14710604.png)
